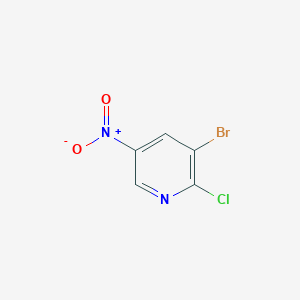

3-Bromo-2-chloro-5-nitropyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, particularly in the realm of medicinal and agricultural science. researchgate.netenpress-publisher.comresearchgate.netnih.govajrconline.org The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif in many natural products, including vitamins and alkaloids. researchgate.netnih.gov Its presence in a molecule can enhance solubility and bioavailability, making it a desirable feature in drug design. enpress-publisher.comajrconline.org

The versatility of the pyridine scaffold allows for extensive functionalization, enabling the synthesis of a vast library of compounds with diverse biological activities. researchgate.netresearchgate.net Pyridine derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov Consequently, the development of novel synthetic routes to access functionalized pyridines is a major focus in contemporary chemical research. nih.gov The adaptability of these derivatives as both reactants and starting materials for structural modifications has significant implications for the discovery of new drugs and other bioactive molecules. enpress-publisher.comresearchgate.net

The Role of Halogenated and Nitrated Pyridines as Versatile Chemical Intermediates

The introduction of halogen atoms and nitro groups onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. pipzine-chem.comyoutube.com Halogenated pyridines are crucial precursors for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds to create more complex molecular structures. The halogen atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions. pipzine-chem.com

Similarly, the nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, which opens up a plethora of further derivatization possibilities, such as amide bond formation or the construction of new heterocyclic rings. innospk.comgoogle.com The strategic placement of both halogens and a nitro group, as seen in 3-Bromo-2-chloro-5-nitropyridine, creates a highly versatile building block where each functional group can be addressed selectively in multi-step synthetic sequences. pipzine-chem.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of high-value chemical entities. innospk.compipzine-chem.comchemimpex.com Its main trajectory is within the pharmaceutical and agrochemical industries. innospk.comchemimpex.com

In pharmaceutical development, this compound serves as a starting material for the synthesis of drug candidates. innospk.comchemimpex.com The reactive sites on the molecule allow for the systematic modification of its structure to optimize biological activity against specific targets like enzymes or receptors. innospk.com For instance, the bromine and chlorine atoms can be selectively displaced by various nucleophiles to build molecular complexity. pipzine-chem.com

In the agrochemical sector, this compound is utilized in the development of new pesticides and herbicides. pipzine-chem.comchemimpex.com The core structure can be elaborated to produce compounds that are effective in crop protection. chemimpex.com

A significant area of synthetic exploration is the selective reactivity of the different functional groups. The chlorine atom at the 2-position and the bromine atom at the 3-position exhibit different reactivities, allowing for sequential substitutions. The nitro group at the 5-position not only activates the ring but can also be transformed into other functional groups, further expanding the synthetic possibilities. innospk.compipzine-chem.com This controlled, stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of target molecules with precise structural features.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQIUHVDDBART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282513 | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-17-7 | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloro 5 Nitropyridine and Its Derivatives

Regioselective Halogenation Strategies in Pyridine (B92270) Synthesis

The introduction of halogen atoms onto a pyridine scaffold is a critical step in the synthesis of many valuable compounds, including pharmaceuticals and agrochemicals. However, the electronic mismatch of the electron-deficient pyridine ring makes it challenging for electrophilic aromatic substitution (EAS) processes, often necessitating harsh reaction conditions. nih.gov Positional selectivity is a key consideration, with different strategies required to target the various positions on the ring. nih.gov

Bromination Protocols for Pyridine Scaffolds

Direct bromination of the parent pyridine ring is a difficult reaction that typically requires high temperatures and strongly acidic conditions, such as oleum (B3057394) or fuming sulfuric acid, to proceed. These electrophilic substitution reactions are generally 3-selective, but can result in mixtures of regioisomers. nih.gov For instance, the direct bromination of pyridine in the presence of 80-95% sulfuric acid at high temperatures (130-140 °C) yields 3-bromopyridine. google.com For pyridines bearing activating substituents like hydroxyl or amino groups, milder reagents such as N-bromosuccinimide (NBS) can be employed effectively. researchgate.net An alternative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective bromination at the 3-position under mild conditions. chemrxiv.orgnih.gov

| Reagent/Method | Target Position | Substrate Scope | Conditions | Ref. |

| Br₂ / H₂SO₄ | 3-position | Pyridine | 130-140 °C | google.com |

| N-Bromosuccinimide (NBS) | Varies | Activated Pyridines (e.g., aminopyridines) | Various solvents | researchgate.net |

| Zincke Imine Intermediate | 3-position | Substituted Pyridines | Mild | nih.gov |

Chlorination Techniques for Pyridine Systems

Similar to bromination, direct chlorination of pyridine requires forcing conditions. Gas-phase reactions at high temperatures (325-475 °C) can produce a mixture of 2-chloropyridine (B119429) and 2-bromopyridine (B144113) if both halogens are used. google.com Direct chlorination can also be achieved using aluminum chloride as a catalyst, which produces 3-chloropyridine. wikipedia.org A widely used and crucial method, particularly for the synthesis of the title compound, involves the conversion of a hydroxyl group to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This reaction is often a key step in building polysubstituted pyridines from hydroxypyridine precursors. For example, 3-bromo-2-chloro-5-nitropyridine is synthesized in high yield by treating 3-bromo-2-hydroxy-5-nitropyridine (B90974) with POCl₃ at elevated temperatures. chemicalbook.com

| Reagent/Method | Reaction Type | Substrate Example | Conditions | Ref. |

| Cl₂ / CCl₄ (gas phase) | Radical Substitution | Pyridine | 325-475 °C | google.com |

| Cl₂ / AlCl₃ | Electrophilic Substitution | Pyridine | - | wikipedia.org |

| Phosphorus Oxychloride (POCl₃) | Hydroxyl Replacement | 3-Bromo-2-hydroxy-5-nitropyridine | 120 °C | chemicalbook.com |

| Phosphorus Oxychloride (POCl₃) | Hydroxyl Replacement | 3-Bromo-4-methyl-5-nitropyridin-2-ol | 75 °C | rsc.org |

Directed Halogenation Approaches for Poly-substituted Pyridines

Achieving specific substitution patterns on a pyridine ring that already contains substituents requires directed halogenation strategies. The existing groups on the ring can electronically and sterically influence the position of incoming electrophiles. One powerful method for achieving high regioselectivity is directed ortho-metalation, where a directing group (like a carbonyl or halide) facilitates lithiation at an adjacent position, followed by quenching with an electrophilic halogen source. nih.gov

Another key strategy is the use of pyridine N-oxides. The N-oxide functionality activates the ring and directs halogenation primarily to the 2-position under mild conditions, providing a practical route to 2-halopyridines. nih.govnih.gov The synthesis of this compound from 3-bromo-2-hydroxy-5-nitropyridine is a prime example of directed halogenation, where the existing bromo and nitro substituents, along with the hydroxy group, dictate the outcome of the chlorination with POCl₃ to yield the specific polysubstituted product. chemicalbook.com

Nitration Techniques for Pyridine and its Halogenated Derivatives

The introduction of a nitro group is fundamental to the synthesis of the title compound. However, the electron-withdrawing nature of both the pyridine nitrogen and any existing halogen substituents presents significant synthetic hurdles.

Electrophilic Nitration of Electron-Deficient Pyridines

The pyridine ring is highly resistant to electrophilic nitration. The lone pair on the nitrogen atom acts as a site for electrophilic attack, and under the strong acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the nitrogen is protonated. quora.compearson.com This forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack than pyridine itself. Consequently, direct nitration of pyridine requires extremely harsh conditions, such as heating with fuming nitric and sulfuric acids, and typically affords 3-nitropyridine (B142982) in low yields. quora.comyoutube.com The presence of deactivating halogen substituents further impedes this reaction. For example, the nitration of 2-chloro-6-methylpyridine (B94459) requires controlled temperatures under acidic conditions to favor nitration at the 3-position.

| Substrate | Reagents | Major Product | Conditions | Ref. |

| Pyridine | fuming HNO₃ / H₂SO₄ | 3-Nitropyridine | High Temperature | quora.comyoutube.com |

| Pyridin-2-ol | H₂SO₄ / HNO₃ | 3-Nitropyridin-2-ol | 60 °C | guidechem.com |

| 2-Chloro-6-methylpyridine | HNO₃ / H₂SO₄ | 2-Chloro-6-methyl-3-nitropyridine | Controlled Temperature |

Nitration via Pyridine N-Oxides and Subsequent Transformations

A more efficient and widely adopted strategy to overcome the low reactivity of the pyridine ring is to first convert it to its N-oxide. nih.gov The N-oxide group is an activating group that directs electrophilic substitution to the 4-position. sapub.orgresearchgate.net The nitration of pyridine-N-oxide with a mixture of fuming nitric acid and sulfuric acid proceeds readily at elevated temperatures to give 4-nitropyridine-N-oxide in good yield. sapub.orgoc-praktikum.de This intermediate is versatile; the nitro group can be readily displaced by nucleophiles, or the N-oxide can be deoxygenated (for example, using PCl₃ or PBr₃) to furnish the corresponding 4-substituted pyridine. nih.govresearchgate.net This approach is also applicable to substituted pyridines, where the N-oxide directs nitration to the 4-position relative to the nitrogen. researchgate.net This method provides a reliable pathway for introducing a nitro group onto the pyridine ring under more controlled conditions than direct nitration.

Mechanisms of Nitro Group Introduction in Pyridine Systems

The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle. youtube.comyoutube.com The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene. slideshare.net Consequently, direct electrophilic aromatic substitution (EAS) for nitration often requires harsh reaction conditions and can lead to low yields. youtube.comresearchgate.net

Several mechanisms have been explored to achieve the nitration of pyridine systems:

Electrophilic Aromatic Substitution (EAS): Standard nitrating mixtures, such as nitric acid and sulfuric acid, generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com However, in a strongly acidic medium, the pyridine nitrogen is protonated, forming a pyridinium ion. rsc.org This further deactivates the ring towards electrophilic attack. The reaction, when it does occur, typically directs the incoming nitro group to the 3-position (meta-position), as this avoids the formation of a resonance intermediate with a positive charge on the electron-deficient nitrogen atom. youtube.comslideshare.net The intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions. vaia.com

Nitration via N-Oxides: To overcome the deactivation of the pyridine ring, a common strategy is to first convert the pyridine to its N-oxide. The N-oxide group is electron-donating, which activates the ring towards electrophilic substitution, particularly at the 4-position. rsc.org Following nitration, the N-oxide can be deoxygenated to yield the nitropyridine.

Radical Nitration: Radical nitration offers an alternative to electrophilic substitution and can be less sensitive to the electron density of the pyridine ring. youtube.com These reactions often proceed under high temperatures.

Nitration using Dinitrogen Pentoxide (D₂O₅): The reaction of pyridines with dinitrogen pentoxide can proceed through a different mechanism. researchgate.netrsc.org Initially, an N-nitropyridinium ion is formed. researchgate.net This can then undergo a vaia.comCurrent time information in Bangalore, IN. sigmatropic shift, where the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring, ultimately yielding the 3-nitropyridine. researchgate.net This method can provide good yields for the synthesis of 3-nitropyridines. researchgate.netntnu.no

Dearomatization-Rearomatization Strategy: A more recent and powerful approach for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This method circumvents the inherent electronic properties of the pyridine ring by first converting it into a more electron-rich, non-aromatic intermediate. snnu.edu.cnresearchgate.net This dearomatized intermediate, often an oxazino-pyridine, can then undergo regioselective nitration, typically via a radical pathway, at the C5-position. acs.org Subsequent acid-promoted rearomatization delivers the meta-nitrated pyridine. researchgate.netacs.org This strategy has been successfully applied to the late-stage meta-nitration of complex pyridine-containing molecules under mild, open-air conditions. acs.org

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry and yield.

Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine

A common and effective route to this compound starts from a 2-hydroxypyridine (B17775) precursor. The hydroxyl group can be readily replaced by a chlorine atom. A specific example is the conversion of 3-bromo-2-hydroxy-5-nitropyridine to the target compound.

The synthesis involves treating 3-bromo-2-hydroxy-5-nitropyridine with a chlorinating agent, such as phosphorus oxychloride (POCl₃). innospk.com The reaction is typically heated to ensure complete conversion. For instance, suspending the starting material in a solvent like acetonitrile (B52724) and adding POCl₃, followed by heating, can produce this compound in high yield. rsc.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-Bromo-2-hydroxy-5-nitropyridine | POCl₃ | Acetonitrile, 75 °C, 19 h | This compound | 88% | rsc.org |

Alternative Precursors and Reaction Sequences for Halonitropyridines

Various alternative precursors and reaction sequences can be employed for the synthesis of halonitropyridines, including this compound. These routes often involve the sequential introduction of the halogen and nitro substituents onto the pyridine ring.

One strategy begins with the nitration of a pre-halogenated pyridine. For example, 2-bromo-5-chloropyridine (B189627) can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to prevent poly-nitration.

Another approach starts with an aminopyridine. For instance, 2-amino-5-bromopyridine (B118841) can be converted to 5-bromo-2-nitropyridine (B47719) through oxidation with hydrogen peroxide. chemicalbook.com Similarly, 2-amino-5-bromo-3-nitropyridine (B172296) can be transformed into 5-bromo-2-chloro-3-nitropyridine. chemicalbook.com

The synthesis of 2-chloro-5-nitropyridine (B43025), a related compound, can be achieved from 2-aminopyridine (B139424) through a multi-step process involving nitration to form 2-amino-5-nitropyridine, followed by diazotization and hydrolysis to 2-hydroxy-5-nitropyridine, and finally chlorination. google.com However, this route can have drawbacks such as the use of expensive starting materials and poor selectivity in the initial nitration step. google.com

| Starting Material | Reaction Sequence | Key Reagents | Product | Reference |

| 2-Bromo-5-chloropyridine | Direct Nitration | H₂SO₄, HNO₃ | 2-Bromo-5-chloro-3-nitropyridine | |

| 2-Amino-5-bromopyridine | Oxidation | H₂O₂ | 5-Bromo-2-nitropyridine | chemicalbook.com |

| 2-Amino-5-bromo-3-nitropyridine | Conversion | Not specified | 5-Bromo-2-chloro-3-nitropyridine | chemicalbook.com |

| 2-Aminopyridine | Nitration -> Diazotization/Hydrolysis -> Chlorination | HNO₃/H₂SO₄, NaNO₂/HCl, POCl₃ | 2-Chloro-5-nitropyridine | google.com |

Industrial Scale Preparation and Optimization

The industrial-scale preparation of this compound and related compounds necessitates the optimization of reaction conditions to maximize yield, ensure safety, and minimize waste. For the synthesis of 2-bromo-5-chloro-3-nitropyridine, modern facilities may employ continuous flow synthesis in tubular reactors. This allows for precise temperature control, for example, maintaining 0±1°C during bromination, and automated quenching, which reduces manual handling risks. Pilot-scale trials using such methods have demonstrated improved yields compared to batch processes.

For the synthesis of 2-chloro-5-nitropyridine, an industrial process might involve the chlorination of 2-hydroxy-5-nitropyridine. google.com Optimization of this step could include adjusting the reaction temperature and time. For instance, a patented method describes the addition reaction at 40-65 °C for 2-8 hours, followed by a condensation reaction at 90-100 °C for 5-12 hours, and a final pyridine cyclization at 50-65 °C for 2-8 hours. google.com Such optimized conditions are crucial for achieving high yields and making the process economically viable for large-scale production.

Contemporary Advancements in Pyridine Functionalization

The field of pyridine functionalization is continually evolving, with a focus on developing more efficient and selective methods. nih.govthieme-connect.com Recent advancements have moved beyond traditional approaches to enable the functionalization of positions that were previously difficult to access, such as the meta-position. nih.gov These innovative strategies often offer milder reaction conditions and higher regioselectivity. nih.gov

Dearomatization-Rearomatization Approaches for Meta-Functionalization

A significant challenge in pyridine chemistry has been the selective functionalization of the C3 and C5 (meta) positions. researchgate.netnih.gov The dearomatization-rearomatization strategy has emerged as a powerful solution to this problem. snnu.edu.cnnih.gov This approach temporarily disrupts the aromaticity of the pyridine ring, thereby altering its inherent reactivity and allowing for functionalization at the meta-position. snnu.edu.cnresearchgate.net

The process typically involves the transformation of the pyridine into a more electron-rich, dearomatized intermediate, such as a dienamine or an oxazino-pyridine. snnu.edu.cnresearchgate.net These intermediates are nucleophilic at the β-position to the nitrogen, enabling reaction with various electrophiles. snnu.edu.cn Following the functionalization step, the aromaticity of the pyridine ring is restored in a rearomatization step, yielding the meta-functionalized product. snnu.edu.cnresearchgate.net This strategy offers the advantage of excellent regiocontrol for meta-functionalization and can often be performed in a one-pot process. snnu.edu.cn This approach has been successfully utilized for the meta-nitration of pyridines, as discussed in section 2.2.3, as well as for the introduction of other functional groups. acs.orgsnnu.edu.cn

| Strategy | Intermediate | Functionalization | Key Advantage | Reference |

| Dearomatization-Rearomatization | Oxazino-pyridine | meta-Nitration | High regioselectivity, mild conditions | acs.orgacs.org |

| Dearomatization-Rearomatization | Dienamine | meta-Methylation | One-pot process, reverses electronic property | snnu.edu.cn |

| Dearomatization-Rearomatization | Zincke imine | meta-Halogenation, -Amination | Access to diverse meta-functionalized pyridines | researchgate.net |

Metalation-Halogenation Sequences with Directing Groups

The regioselective introduction of halogen atoms onto a pyridine ring, particularly when the ring is already substituted with deactivating groups like a nitro moiety, presents a significant synthetic challenge. Direct electrophilic halogenation often leads to mixtures of isomers and can be sluggish. Metalation-halogenation sequences, guided by a directing group (DG), offer a powerful and precise alternative for C-H bond functionalization. This method relies on the principle of directed ortho-metalation (DoM), where a functional group on the pyridine ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting organometallic intermediate is then trapped with an electrophilic halogen source to install a halogen atom at a specific site.

In the context of synthesizing polysubstituted pyridines like this compound, existing substituents can themselves serve as directing groups. The chlorine atom at the C-2 position of a pyridine ring is known to act as a directing group for metalation at the C-3 position. rsc.org This is a crucial strategy, as it allows for the sequential and regiocontrolled introduction of additional substituents.

The choice of the lithiating agent is critical and can dramatically influence the site of metalation. While strong alkyllithium reagents like n-butyllithium (n-BuLi) can sometimes lead to nucleophilic addition at the C=N bond of the pyridine, hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to ensure clean deprotonation. clockss.org

Research by G.W. Gribble and colleagues has demonstrated the efficacy of using the C-2 chloro substituent as a directing group. Their work showed that 2-chloropyridine, when treated with LDA at low temperatures, undergoes regioselective lithiation exclusively at the C-3 position. The resulting 2-chloro-3-lithiopyridine can then be quenched with a variety of electrophiles to furnish 2-chloro-3-substituted pyridines in good to excellent yields. researchgate.net While their study focused on other electrophiles, the principle extends to halogenating agents. For instance, quenching this intermediate with a suitable bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane (B51795) for chlorination, would yield the corresponding 3-halo-2-chloropyridine.

The following table summarizes the results from the directed ortho-metalation of 2-chloropyridine, illustrating the utility of the chloro group as a directing metalation group (DMG).

The presence of other substituents, such as the nitro group in a potential precursor like 2-chloro-5-nitropyridine, would further influence the acidity of the ring protons and the stability of the lithiated intermediate. The electron-withdrawing nature of the nitro group would increase the kinetic acidity of the C-H bonds, potentially facilitating metalation. However, it also increases the electrophilicity of the ring, making it more susceptible to side reactions like nucleophilic addition. znaturforsch.com Therefore, the reaction conditions, particularly the base and temperature, must be carefully optimized. Modern hindered bases like TMPMgCl·LiCl have shown remarkable efficacy in the metalation of electron-poor and functionally sensitive heterocycles, offering a pathway to overcome these challenges. harvard.edu For example, this base has been used to successfully metalate a 2-chloro-5-bromopyrimidine, a system with similar electronic properties. harvard.edu

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Corewikipedia.orgbeilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-Bromo-2-chloro-5-nitropyridine. This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the attached functional groups. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Substituent Effects on Reactivitynih.gov

The reactivity of the pyridine ring in SNAr reactions is profoundly influenced by its substituents. For a reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org In the case of this compound, the nitro group (-NO2) at the C-5 position serves as a powerful activating group.

The electron-withdrawing nature of the substituents impacts the reaction rate. The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com In this molecule, the nitro group is para to the chlorine atom at C-2 and meta to the bromine atom at C-3. This positioning preferentially activates the C-2 position for nucleophilic attack. The high electronegativity of the halogen substituents (bromine and chlorine) also contributes to the electron deficiency of the ring, further enhancing its reactivity towards nucleophiles. masterorganicchemistry.com

Role of Halogens and Nitro Group in SNAr Pathwaysnih.govacs.org

The halogens and the nitro group play distinct and crucial roles in the SNAr pathway.

Nitro Group as an Activating Group: The nitro group is the principal activating substituent. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. mdpi.com Its strong electron-withdrawing effect creates a significant partial positive charge on the ring carbons, especially at the ortho (C-4, C-6) and para (C-2) positions relative to it. This polarization facilitates the initial attack by a nucleophile. libretexts.orgmdpi.com The stability of the resulting Meisenheimer complex is greatly enhanced by the ability of the nitro group to delocalize the negative charge onto its oxygen atoms. masterorganicchemistry.com

Halogens as Leaving Groups: Both bromine and chlorine atoms function as leaving groups in SNAr reactions. The rate of substitution is often dependent on the nature of the leaving group. In many SNAr reactions, the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the highly electronegative fluorine is often a better leaving group than other halogens in this context because it strongly activates the ring towards attack. However, when comparing chlorine and bromine, their relative leaving group ability can be influenced by reaction conditions and the specific nucleophile used. Generally, the C-Cl bond is stronger than the C-Br bond, but the greater electronegativity of chlorine can make the carbon it's attached to more electrophilic. In the context of this compound, the substitution typically occurs at the C-2 position, displacing the chloride, due to the stronger activation by the para-nitro group.

Kinetic and Thermodynamic Studies of Substitution Reactionsnih.gov

Kinetic studies of related compounds, such as 2-chloro-5-nitropyridine (B43025), provide insight into the reactivity of this compound. Studies on the reaction of 2-chloro-5-nitropyridine with various substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reactions follow second-order kinetics. researchgate.net

The rate of these reactions is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the incoming nucleophile (the aniline). A negative Hammett ρ value is typically observed, indicating that electron-donating groups on the aniline (B41778) accelerate the reaction by increasing its nucleophilicity. researchgate.net For instance, the reaction of substituted anilines with 2-chloro-5-nitropyridine yielded ρ values between -1.28 and -1.63 in DMSO, confirming the buildup of positive charge in the transition state of the aniline component. researchgate.net

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide further mechanistic details. For the reactions of anilines with 2-chloro-5-nitropyridine, the data suggests a highly ordered, bimolecular transition state, which is characteristic of the SNAr mechanism. researchgate.net

Table 1: Kinetic Data for the Reaction of Substituted Anilines with 2-chloro-5-nitropyridine in DMSO at 45°C Data is analogous for understanding the kinetics of the subject compound.

| Aniline Substituent | Rate Constant (k₁) x 10⁵ (L mol⁻¹ s⁻¹) |

| p-OCH₃ | 15.5 |

| p-CH₃ | 8.32 |

| H | 3.47 |

| p-Cl | 1.55 |

| m-Cl | 0.89 |

| p-NO₂ | 0.08 |

| Source: Adapted from kinetic studies on related compounds. researchgate.net |

Cross-Coupling Reactions Involving Halogenated Pyridinesmdpi.com

Beyond SNAr, the halogen substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Palladium-Catalyzed Coupling Reactions of Halopyridinesmdpi.com

Palladium catalysts are widely used for the functionalization of halopyridines. nih.gov Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings are commonly employed.

The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org A significant challenge with substrates like this compound can be the potential for the pyridine nitrogen to coordinate with the palladium center, which can sometimes inhibit catalysis. nih.gov

In dihalogenated pyridines, selective coupling is often achievable. The oxidative addition to a C-Br bond is typically faster than to a C-Cl bond under palladium catalysis. This allows for sequential cross-coupling reactions, where the bromine at C-3 can be reacted first, followed by a subsequent coupling at the C-2 chlorine under more forcing conditions. For example, Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes proceeds efficiently to give 2-ethynyl-5-nitropyridines, demonstrating the utility of the C-Br bond in palladium catalysis. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on a Related Nitropyridine Scaffold

| Reaction Type | Halopyridine | Coupling Partner | Catalyst System | Product |

| Sonogashira | 2-Bromo-5-nitropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Nitro-2-(phenylethynyl)pyridine |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃, XPhos, LiHMDS | 2-Amino-3-morpholinopyridine |

| Source: Based on findings from related halopyridine coupling reactions. nih.govresearchgate.net |

Other Transition Metal Catalysis in Pyridine Functionalizationmdpi.com

While palladium is the most common catalyst, other transition metals such as copper, nickel, and rhodium are also effective for pyridine functionalization. beilstein-journals.orgnih.gov

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling with alcohols, phenols, and amines.

Nickel Catalysis: Nickel catalysts are emerging as a more cost-effective alternative to palladium for various cross-coupling reactions. They can effectively catalyze Suzuki-Miyaura and other couplings of chloro- and bromo-pyridines.

Rhodium Catalysis: Rhodium catalysts are often employed in C-H activation/functionalization reactions. beilstein-journals.org While this is a different approach from cross-coupling of the halogenated positions, it represents another avenue for modifying the pyridine core.

Transition-metal-free protocols for pyridine functionalization are also being developed, often utilizing aryne chemistry or radical pathways, providing alternative strategies for derivatization. nih.govresearchgate.net

Transformations of the Nitro Group

The nitro group at the C-5 position of this compound is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of this scaffold. The most common transformation is its reduction to an amino group, which then serves as a precursor for a wide array of derivatives.

Reduction Reactions to Amino-Pyridines

The reduction of the nitro group in this compound to form 3-bromo-2-chloro-5-aminopyridine is a crucial step in the synthesis of various more complex heterocyclic compounds. innospk.com This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method is often preferred due to its clean nature and high efficiency. The reaction typically involves treating the nitropyridine with hydrogen gas in the presence of a metal catalyst. For related halonitropyridines, catalysts such as palladium on carbon (Pd/C) are commonly employed. The reaction is usually carried out in a solvent like ethanol (B145695) at ambient temperature and pressure. It is important to control the reaction conditions to ensure the selective reduction of the nitro group without affecting the bromo and chloro substituents, a phenomenon known as dehalogenation. The use of catalyst inhibitors, such as thiophene, can sometimes be employed to minimize dehalogenation in the reduction of chlorinated aromatic nitro compounds. google.com

Chemical Reduction: Alternatively, chemical reducing agents can be used. A common method involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or stannous chloride (SnCl2) in hydrochloric acid. orgsyn.org These reactions are typically carried out in a protic solvent like ethanol at reflux temperatures. While effective, these methods may sometimes lead to lower yields compared to catalytic hydrogenation due to the potential for competing dehalogenation under the harsher reaction conditions. For instance, in the reduction of the isomeric 2-bromo-5-chloro-3-nitropyridine, catalytic hydrogenation with H₂/Pd-C in ethanol at 25°C gives a >90% selectivity for the corresponding aminopyridine, whereas Fe/HCl reduction in refluxing ethanol results in a lower yield of 75-80% due to some dehalogenation.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd-C | Ethanol, 25°C | 3-Bromo-2-chloro-5-aminopyridine | High selectivity, minimizes dehalogenation. |

| Fe/HCl | Ethanol, reflux | 3-Bromo-2-chloro-5-aminopyridine | Can lead to some dehalogenation, resulting in lower yields. |

| SnCl₂/HCl | Hydrochloric acid | 3-Bromo-2-chloro-5-aminopyridine | A classical method for nitro group reduction. orgsyn.org |

Derivatives via Nitro Group Modification

While the direct modification of the nitro group itself is less common than its reduction, certain transformations can provide access to unique derivatives. However, the primary route to diversification from the nitro functionality proceeds through its reduction to the versatile amino group. The resulting 3-bromo-2-chloro-5-aminopyridine can then undergo a variety of subsequent reactions.

For example, the amino group can be acylated to form amides. In a related compound, 5-bromo-2-methylpyridin-3-amine, treatment with acetic anhydride (B1165640) in the presence of sulfuric acid yields the corresponding acetamide. mdpi.com This type of reaction provides a pathway to a range of N-functionalized pyridine derivatives.

Furthermore, the amino group can be a precursor for the synthesis of fused heterocyclic systems. The specific applications of derivatives obtained from 3-bromo-2-chloro-5-aminopyridine are diverse and are explored in various areas of chemical research, including the development of new pharmaceutical agents and materials. innospk.com

Investigating Selectivity and Regiochemistry in Reactions

The presence of three different substituents on the pyridine ring of this compound raises important questions about selectivity and regiochemistry in its reactions, particularly in nucleophilic aromatic substitution (SNAr). The positions of the bromo (C-3), chloro (C-2), and nitro (C-5) groups, and their electronic effects, dictate which position is most susceptible to nucleophilic attack.

The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack. In general, nucleophilic aromatic substitution on pyridine rings is favored at the positions ortho and para to the nitrogen atom (C-2, C-4, C-6). The presence of an additional electron-withdrawing group, like the nitro group, further enhances this reactivity.

In the case of this compound, the chloro group is at the activated C-2 position, ortho to the ring nitrogen. The bromo group is at C-3, and the nitro group is at C-5. Mechanistic studies on related nitropyridines suggest that nucleophilic attack is highly regioselective. For instance, in reactions of 2-chloro-5-nitropyridine with para-substituted anilines, substitution occurs at the C-2 position, displacing the chloro group. researchgate.net

For this compound, the chloro group at the C-2 position is generally the most likely site for nucleophilic substitution due to the combined activating effects of the ring nitrogen and the nitro group. The bromo group at C-3 is less activated. In some cases, particularly with sulfur nucleophiles, substitution of the nitro group itself has been observed in other nitropyridine systems. nih.gov Studies on 3-nitro-5-halopyridines have shown that the nitro group can be more nucleofugal than a halogen at the C-5 position. nih.gov

Applications of 3 Bromo 2 Chloro 5 Nitropyridine in Advanced Organic Synthesis

A Gateway to Complex Heterocyclic Systems

The reactivity of its substituents makes 3-Bromo-2-chloro-5-nitropyridine an ideal starting material for the synthesis of more elaborate heterocyclic structures.

Crafting Fused Pyridine (B92270) Scaffolds

The presence of multiple reactive centers on this compound facilitates the construction of fused pyridine derivatives. These fused systems are of significant interest due to their prevalence in biologically active compounds. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective reactions, enabling the annulation of additional rings onto the pyridine core. This controlled approach is crucial for building complex, multi-cyclic frameworks that are often challenging to synthesize through other methods. nih.govnih.gov

Assembling Azaindoles and Imidazopyridines

The synthesis of azaindoles and imidazopyridines, key components in many pharmacologically active agents, can be efficiently achieved using this compound. The nitro group can be reduced to an amine, which then serves as a handle for further cyclization reactions to form these important bicyclic systems. google.comorgsyn.org This transformation highlights the versatility of the nitro group as a masked amino functionality, expanding the synthetic possibilities of this pyridine derivative.

A Cornerstone in Medicinal Chemistry

The application of this compound extends significantly into the realm of medicinal chemistry, where it serves as a fundamental component in the creation of new therapeutic agents. nih.govsigmaaldrich.com

A Building Block for Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)

This pyridine derivative is a key intermediate in the synthesis of a variety of pharmaceutical compounds and APIs. nih.govsigmaaldrich.comrsc.orggoogle.com Its functional groups provide multiple points for modification, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic efficacy. The ability to selectively manipulate the bromine, chlorine, and nitro groups enables the introduction of diverse functionalities, leading to the generation of extensive compound libraries for screening and optimization. custchemvip.combldpharm.com

Synthesizing Bioactive Molecules with Tailored Pharmacological Profiles

The structural features of this compound are instrumental in the design and synthesis of bioactive molecules with specific pharmacological profiles. nih.govsigmaaldrich.comrsc.org By strategically modifying the pyridine core, medicinal chemists can develop compounds that interact with specific biological targets, such as enzymes or receptors. innospk.commedchemexpress.comgoogle.com This targeted approach is essential for the development of drugs with improved potency and reduced side effects.

Driving Innovation in Drug Discovery and Development

The versatility of this compound makes it a valuable asset in the early stages of drug discovery and development. innospk.comrsc.org Its utility as a scaffold allows for the rapid generation of diverse molecular structures, accelerating the identification of lead compounds with promising therapeutic potential. The adaptability of this intermediate streamlines the synthetic process, enabling a more efficient exploration of chemical space in the quest for new medicines.

Intermediate in Agrochemical Synthesis

The pyridine ring is a common scaffold in a wide array of biologically active compounds used in agriculture. The specific substitution pattern of this compound allows for selective functionalization, making it a key precursor in the synthesis of modern crop protection agents. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution reactions, which are central to the assembly of these agrochemicals.

This compound serves as a crucial starting material in the multi-step synthesis of various crop protection products, including herbicides and pesticides. mdpi.com The strategic placement of the bromine and chlorine atoms allows for differential reactivity, enabling chemists to introduce a variety of substituents in a controlled manner. For instance, the chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles, a reaction often employed in the synthesis of pyridine-based herbicides. epo.org

The general synthetic approach often involves the initial displacement of the more labile chlorine atom, followed by further transformations of the bromo and nitro groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up pathways to a diverse range of derivatives with potential herbicidal or pesticidal activity. innospk.com

The development of new insecticides and fungicides is critical to overcoming resistance in target pests and pathogens. This compound is an important building block in the creation of novel active ingredients with improved efficacy and new modes of action. innospk.com While specific commercial insecticides or fungicides directly synthesized from this compound are not extensively detailed in publicly available literature, the synthesis of analogous compounds provides strong evidence of its utility in this area.

For example, a closely related compound, 2-chloro-5-nitropyridine (B43025), is a known precursor for a new series of insecticides. mdpi.com The synthetic strategy involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. Research has shown that derivatives of this class exhibit significant activity against common agricultural pests. mdpi.com The table below summarizes the insecticidal activity of two such derivatives against several pests.

| Compound | Target Pest | Median Lethal Concentration (LD50) (mg/L) |

|---|---|---|

| Derivative 45 | Mythimna separata | 4-12 |

| Plutella xylostella | 4-12 | |

| Prodenia litura | 4-12 | |

| Derivative 46 | Mythimna separata | 4-12 |

| Plutella xylostella | 4-12 | |

| Prodenia litura | 4-12 |

Data from a study on insecticides derived from 2-chloro-5-nitropyridine, a related compound, indicating the potential applications of this compound in developing similar agents. mdpi.com

The presence of the additional bromo substituent in this compound offers further opportunities for chemical modification, potentially leading to the discovery of fungicides and insecticides with enhanced properties.

Contributions to Materials Science

The unique electronic and structural features of this compound also make it a compound of interest in the field of materials science. The combination of a π-deficient pyridine ring with polarizable halogen atoms and an electron-withdrawing nitro group can be harnessed to create organic materials with tailored optical and electronic properties. innospk.com

This compound can serve as a monomer or a precursor for the synthesis of functional polymers and organic electronic materials. innospk.com The reactivity of the C-Br and C-Cl bonds allows for its incorporation into polymer backbones or as side-chain functionalities through various cross-coupling reactions. The resulting materials are being explored for applications in areas such as organic light-emitting diodes (OLEDs) and conductive polymers. innospk.com

The strong dipole moment and the potential for intermolecular interactions, such as halogen bonding and π-π stacking, imparted by the substituents on the pyridine ring can influence the self-assembly and bulk properties of the resulting materials. For instance, the introduction of a nitro group into a fluorophore system has been shown to enhance its luminescent properties. This suggests that materials derived from this compound could exhibit interesting photophysical behaviors, making them candidates for use in optical and electronic devices.

While specific, well-characterized materials derived from this compound are still emerging in the scientific literature, its potential as a building block for advanced organic materials is a growing area of research.

Advanced Computational and Spectroscopic Characterization

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, reactivity, and intermolecular interactions of 3-bromo-2-chloro-5-nitropyridine.

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry of this compound. researchgate.netnih.govacs.org These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net The calculations reveal a planar pyridine (B92270) ring, slightly distorted by the bulky bromo and chloro substituents and the electron-withdrawing nitro group.

The optimized geometry is crucial for understanding the molecule's stability and reactivity. For instance, the calculated bond lengths can indicate the strength of the chemical bonds within the molecule. DFT methods are also used to predict the molecule's vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller energy gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including: researchgate.netmdpi.com

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

| Parameter | Symbol | Formula | Calculated Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | - |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | - |

| Chemical Softness | S | 1/(2η) | 0.239 |

| Electrophilicity Index | ω | μ2/(2η) | 5.905 |

Prediction of Intermolecular Interactions (e.g., Halogen Bonding)

The presence of bromine and chlorine atoms on the pyridine ring of this compound makes it a candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). Computational studies can predict the likelihood and strength of these interactions. The molecular electrostatic potential (MEP) map, calculated using DFT, is a valuable tool for visualizing the electrophilic and nucleophilic regions of the molecule. researchgate.net Regions of positive electrostatic potential on the halogen atoms (often referred to as σ-holes) indicate their potential to engage in halogen bonding. These interactions can play a significant role in the crystal packing of the compound and its binding to biological targets.

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide experimental validation for the computational findings and offer further insights into the molecular structure of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum would show signals corresponding to the two protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by the electronic environment created by the bromo, chloro, and nitro substituents. The electron-withdrawing nature of these groups would cause the proton signals to appear at a lower field (higher ppm values) compared to unsubstituted pyridine. The splitting pattern of the signals (e.g., doublets) would arise from the coupling between the adjacent protons, providing information about their relative positions on the ring. While a specific ¹H NMR spectrum for this compound was not found, data for the related compound 3-bromo-2-chloropyridine (B150940) is available. chemicalbook.com

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. core.ac.uk Each functional group in this compound (C-H, C-N, C-Br, C-Cl, NO₂) has characteristic vibrational frequencies. nih.govnih.gov

FT-IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels.

FT-Raman Spectroscopy: Involves the inelastic scattering of laser light by the molecule.

By comparing the experimental FT-IR and FT-Raman spectra with the vibrational frequencies calculated using DFT, a detailed assignment of the fundamental vibrational modes can be made. researchgate.netresearchgate.net This correlation helps to confirm the molecular structure and provides a deeper understanding of the bonding within the molecule. For instance, the stretching frequencies of the C-Br, C-Cl, and N-O bonds can be identified and analyzed.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopy Technique |

|---|---|---|

| C-H stretching | 3000 - 3100 | FT-IR, FT-Raman |

| C=N stretching (pyridine ring) | 1600 - 1400 | FT-IR, FT-Raman |

| NO2 asymmetric stretching | 1550 - 1500 | FT-IR |

| NO2 symmetric stretching | 1360 - 1320 | FT-IR |

| C-Cl stretching | 800 - 600 | FT-IR, FT-Raman |

| C-Br stretching | 600 - 500 | FT-IR, FT-Raman |

Note: The wavenumber ranges are approximate and can vary depending on the specific molecular environment.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the verification of the molecular identity and the assessment of purity for this compound. This technique provides a precise determination of the compound's molecular weight and offers a detailed profile of its fragmentation patterns, which is crucial for structural confirmation.

The molecular formula of this compound is C₅H₂BrClN₂O₂. innospk.com This corresponds to a molecular weight of approximately 237.44 g/mol and a monoisotopic mass of 235.89882 Da. sigmaaldrich.comuni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Purity assessment is critical, and commercial grades of this compound typically offer an assay of 97% to ≥98.0%. innospk.comsigmaaldrich.comsapphirebioscience.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate, identify, and quantify any impurities present in a sample, ensuring it meets the stringent purity requirements for synthetic applications.

Computational tools can predict the mass-to-charge ratio (m/z) for various adducts of the parent molecule, which aids in the interpretation of experimental mass spectra. The predicted collision cross-section (CCS) values provide an additional layer of identification based on the ion's size and shape.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 236.90610 | 134.8 |

| [M+Na]⁺ | 258.88804 | 148.2 |

| [M-H]⁻ | 234.89154 | 140.4 |

| [M+NH₄]⁺ | 253.93264 | 155.4 |

| [M+K]⁺ | 274.86198 | 132.7 |

| [M+H-H₂O]⁺ | 218.89608 | 139.8 |

| [M+HCOO]⁻ | 280.89702 | 153.6 |

| [M+CH₃COO]⁻ | 294.91267 | 180.1 |

Crystallographic Studies (where applicable)

While specific single-crystal X-ray diffraction data for this compound is not prominently available in published literature, the application of crystallographic techniques is the definitive method for understanding its solid-state architecture.

Single-crystal X-ray diffraction (XRD) analysis provides unambiguous proof of a molecule's three-dimensional structure. Should a suitable crystal of this compound be grown, XRD would precisely determine the spatial arrangement of its atoms. This analysis would yield critical data, including:

Bond Lengths and Angles: The precise distances and angles between the atoms of the pyridine ring and its bromo, chloro, and nitro substituents.

Planarity: The degree of planarity of the pyridine ring system.

Crystal Packing: The arrangement of individual molecules within the unit cell of the crystal, revealing how they pack together in the solid state.

This information is invaluable for understanding the molecule's intrinsic structural properties and how they influence its physical and chemical behavior.

Following the elucidation of a crystal structure by XRD, Hirshfeld surface analysis offers a powerful computational method to investigate and quantify the intermolecular interactions that stabilize the crystal lattice. nih.govbris.ac.uk This technique maps the electron distribution of a molecule within the crystal to visualize and analyze close contacts between neighboring molecules.

The analysis generates several key outputs:

dnorm Surface: A surface mapped with a color-coded distance function. Red regions indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govresearchgate.net Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts at approximately the van der Waals separation distance. nih.gov

H···O/O···H contacts between hydrogen atoms and the nitro group. nih.gov

H···Br/Br···H and H···Cl/Cl···H contacts involving the halogen atoms. nih.gov

C···H/H···C interactions. nih.gov

π-π stacking interactions between pyridine rings. nih.gov

By quantifying these interactions, Hirshfeld surface analysis provides a detailed understanding of the forces governing the supramolecular assembly of the compound in its crystalline form. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing 3-Bromo-2-chloro-5-nitropyridine are effective, research is shifting towards more efficient, versatile, and atom-economical approaches. smolecule.com The focus is on developing novel strategies that allow for rapid diversification and the construction of complex molecular architectures from simpler precursors.

Emerging areas of exploration include:

C-H Functionalization: Direct C-H functionalization of the pyridine (B92270) ring is a powerful strategy that avoids pre-functionalized starting materials. beilstein-journals.org Novel methods, such as palladium-catalyzed direct diarylation using a transient activator strategy and rhodium(III)-catalyzed dual C-H functionalization for annulation reactions, are being developed for pyridine systems. beilstein-journals.orgacs.orgnih.govresearchgate.net These approaches offer new routes to highly substituted pyridines that could be adapted for the synthesis of analogs of this compound.

Multicomponent Reactions (MCRs): One-pot MCRs are being investigated for the environmentally friendly synthesis of novel pyridine derivatives. nih.govresearchgate.netacs.org These reactions, often assisted by microwave irradiation, offer high yields, pure products, and short reaction times, representing a significant improvement over classical multi-step methods. nih.govresearchgate.netacs.org

Flow Chemistry: Industrial production methods are increasingly mirroring laboratory syntheses but are optimized for higher yields and purity through the use of continuous flow reactors. smolecule.comthieme-connect.com This technology offers enhanced safety, better process control, and scalability, making it an attractive pathway for the large-scale production of this compound and its derivatives. thieme-connect.comresearchgate.net

Metal-Free Cascade Processes: The development of metal-free cascade reactions for the synthesis of highly functionalized pyridines is a growing area of interest. nih.gov These processes avoid the use of potentially toxic and expensive metal catalysts, aligning with green chemistry principles.

Expanding Reactivity Profiles and Catalytic Applications

The unique arrangement of bromo, chloro, and nitro substituents on the pyridine ring governs the reactivity of this compound, making it a versatile intermediate. smolecule.com The electron-withdrawing nitro group and the 3-bromo substituent activate the chlorine atom at the C2 position, increasing its reaction velocity in nucleophilic aromatic substitution (SNAr) reactions compared to simpler chloronitropyridines. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Future research will likely focus on:

Cross-Coupling Reactions: The bromine at position 3 is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures. smolecule.com Exploring a wider range of coupling partners and reaction conditions will continue to expand its synthetic utility.

Photocatalysis: The functionalization of pyridines using photocatalysis is a rapidly emerging field. google.comacs.org This approach, which can involve the generation of pyridinyl radicals, enables novel C(sp²)-C(sp³) bond formations with distinct regioselectivity compared to classical methods. acs.orgresearchgate.net Applying these methods to this compound could unlock new reaction pathways.

Catalyst Development: While the compound itself is primarily an intermediate, its derivatives have applications in catalysis. Furthermore, the synthesis of this compound and its subsequent reactions often rely on catalysts. Research into more efficient and selective catalysts, such as metal oxides for gas-phase fluorination to create fluoro-analogs, is ongoing. researchgate.net

Targeted Synthesis of Advanced Biologically Active Molecules

This compound has proven to be a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules. chemimpex.com Its value is particularly noted in the development of kinase inhibitors and other targeted therapies.

Key research findings and future directions are summarized below:

| Therapeutic Target/Area | Role of this compound | Representative Research |

| BET Bromodomain Inhibitors | Used as a key building block in fragment-based drug discovery to synthesize potent pyridone and macrocyclic pyridone inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family. acs.org | The compound is reacted in SNAr and Suzuki coupling reactions to construct complex macrocycles that exhibit single-digit nanomolar potency in biochemical and cell-based assays. acs.org |

| Kinase Inhibitors | Serves as a precursor for various kinase inhibitors targeting enzymes involved in cancer progression and other diseases. It is an intermediate in the synthesis of phosphatidylinositol phosphate (B84403) kinase inhibitors. google.com | It is used to create complex heterocyclic systems that can be further elaborated into potent and selective inhibitors, for example, for Polo-like kinase 1. |

| MALT1 Inhibitors | A solution of this compound is used to synthesize 3-bromo-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine, an intermediate for Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) inhibitors. google.com | The synthesis involves the reaction of this compound with 1H-1,2,3-triazole in the presence of potassium carbonate. google.com |

| ULK1 Inhibitors | Used in the synthesis of inhibitors for Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a key regulator of autophagy, which is a target in cancer therapy. chemimpex.com | The synthesis involves heating this compound with an amino alcohol and triethylamine (B128534) in acetonitrile (B52724). chemimpex.com |

| Agrochemicals | Acts as a valuable building block in the production of herbicides and pesticides. chemimpex.com | The reactive halogen atoms allow for the construction of complex molecules with potential herbicidal or pesticidal activity. chemimpex.com |

The adaptability of this compound in fragment-based and structure-based drug design, coupled with its proven utility in forming complex heterocyclic systems, ensures its continued importance in the quest for novel therapeutics. acs.orgsci-hub.st

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For a molecule like this compound, computational studies provide deep insights that can guide and accelerate experimental discovery.

| Research Area | Computational Method | Application & Insight |

| Reactivity Prediction | Density Functional Theory (DFT) Calculations | DFT is used to calculate properties like HOMO-LUMO energy gaps, which help predict the most likely sites for nucleophilic and electrophilic attack, rationalizing the observed reactivity of the C2-chloro position in SNAr reactions. |

| Mechanism Elucidation | Transition State Analysis | Modeling transition states helps to understand and confirm reaction mechanisms, such as those involved in nucleophilic substitution or the complex cyclization steps in flow synthesis. thieme-connect.comresearchgate.net |

| Structure-Activity Relationships (SAR) | Molecular Docking & Modeling | In drug discovery, computational methods are used to model the binding of inhibitors derived from this compound to their target proteins, guiding the design of more potent and selective analogs. acs.org |

| Solvent Effects | COSMO-RS Simulations | These simulations can predict the solubility of the compound and its derivatives in various solvents, aiding in the design of reaction and purification conditions. |

The integration of these computational tools with experimental validation allows for a more rational design of synthetic routes, a deeper understanding of reaction outcomes, and an accelerated pace of discovery in developing new applications for this compound.

Sustainable and Green Chemistry Approaches in Pyridine Functionalization

In line with the growing emphasis on sustainable practices in the chemical industry, future research involving this compound will increasingly incorporate green chemistry principles. researcher.life The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key strategies include:

Green Solvents: There is a significant research effort to replace conventional, often hazardous, solvents like DMF and DCM with more environmentally benign alternatives. researchgate.net Solvents such as cyclopentyl methyl ether (CPME) and 2-MeTHF are being explored for organic synthesis, including solid-phase peptide synthesis which shares similar solvent requirements with many heterocyclic reactions. researchgate.netyoutube.com

Solvent-Free Synthesis: Microwave-assisted synthesis under solvent-free conditions is a powerful green technique. nih.govresearchgate.netacs.org Using solid supports like silica (B1680970) gel can promote reactions, leading to high yields and reduced waste. researchgate.net

Reusable Catalysts: The development and use of heterogeneous, reusable catalysts is a cornerstone of green chemistry. Recent examples include surface-modified PET@UiO-66 vials, which act as robust and recyclable catalysts for the synthesis of substituted pyridines. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. This is a key advantage of multicomponent reactions (MCRs) and C-H functionalization strategies. nih.govrsc.org

Flow Chemistry: As mentioned previously, continuous flow processing not only improves yield and scalability but also enhances safety and reduces waste, making it an inherently greener approach compared to traditional batch processing. smolecule.comthieme-connect.comresearchgate.net

By adopting these sustainable methodologies, the chemical community can continue to leverage the synthetic potential of this compound while minimizing the environmental footprint of its production and use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-5-nitropyridine, and how can its purity be validated?

- Synthesis : The compound can be synthesized via sequential halogenation and nitration of pyridine derivatives. For example, bromination at the 3-position followed by chlorination at the 2-position and nitration at the 5-position. Substitution reactions using nucleophiles (e.g., amines) in the presence of bases like K₂CO₃ or Et₃N are common for modifying halogenated pyridines .

- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via -NMR (expect aromatic protons in δ 8.5–9.0 ppm) and FT-IR (characteristic NO₂ stretching at ~1520 and 1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Handling : Avoid dust formation; use fume hoods, nitrile gloves, and protective eyewear. Store at 0–6°C in airtight containers to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Ventilate the area and use non-sparking tools for cleanup .

Q. How does the electronic effect of substituents influence the reactivity of this compound?

- The electron-withdrawing nitro group at the 5-position deactivates the pyridine ring, directing nucleophilic substitution (e.g., SNAr) to the 2-chloro position due to reduced steric hindrance compared to the 3-bromo site. Computational studies (DFT) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 70–72°C vs. 78–80°C) for halogenated nitropyridines be resolved?

- Methodology : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to identify polymorphic forms. Cross-validate with powder XRD to confirm crystallinity. Contradictions may arise from impurities or solvent residues; use recrystallization (e.g., ethanol/water) and TGA to assess thermal stability .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Catalytic Approaches : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-bromo position, leveraging steric and electronic directing effects. For the 2-chloro site, employ Cu-mediated Ullmann coupling with amines. The nitro group can be reduced to an amine (H₂/Pd-C) for further diversification .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor either substitution at the 2-position (kinetic) or 3-position (thermodynamic) .

Q. How does the nitro group impact the stability of this compound under acidic or basic conditions?

- Acidic Conditions : The nitro group stabilizes the ring against protonation, but prolonged exposure to strong acids (e.g., H₂SO₄) may hydrolyze the nitropyridine to a carboxylic acid derivative.

- Basic Conditions : Nucleophilic attack at the 2-chloro position is accelerated, forming hydroxyl or alkoxy intermediates. Monitor degradation via LC-MS and adjust pH to <8 for storage stability .

Q. What advanced spectroscopic techniques elucidate the electronic environment of this compound?

- XPS : Analyze binding energies of Br 3d (~70 eV) and Cl 2p (~200 eV) to assess halogen electronegativity effects.

- Solid-State NMR : Use -CP/MAS NMR to study crystallographic packing and intermolecular interactions influenced by the nitro group .

Methodological Considerations

- Contradiction Resolution : Cross-reference melting points, spectral data, and synthetic yields from peer-reviewed journals (e.g., European Journal of Organic Chemistry) rather than vendor catalogs .

- Safety vs. Reactivity Trade-offs : Prioritize low-temperature reactions (<50°C) to minimize decomposition while ensuring sufficient activation energy for substitutions .